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Cat. No.: B1663241 Get Quote

This guide provides an in-depth overview of the biochemical properties of ML-005, a novel

esterase identified through functional metaproteomics. The information is intended for

researchers, scientists, and professionals in the fields of biochemistry, enzymology, and drug

development who are interested in the catalytic activity and stability of this enzyme.

Executive Summary
ML-005 is a newly discovered lipolytic enzyme that has been successfully expressed in

Escherichia coli and subjected to comprehensive biochemical characterization. It exhibits a

preference for short-chained substrates, classifying it as an esterase. The enzyme

demonstrates robust activity and stability across a range of environmental conditions, making it

a person of interest for various industrial and biotechnological applications. This document

summarizes its key enzymatic parameters, stability profile, and the experimental methodologies

used for its characterization.

Enzymatic Activity and Substrate Specificity
ML-005 displays catalytic activity towards p-nitrophenyl (pNP) esters, with a marked preference

for short-chain fatty acid esters. The highest activity is observed with p-nitrophenyl-butyrate,

establishing this as the preferred substrate for this enzyme.[1]
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Through homology analysis and site-directed mutagenesis, the catalytic triad of ML-005,

essential for its hydrolytic activity, has been identified as:

Serine-99 (Ser-99)

Aspartic acid-164 (Asp-164)

Histidine-191 (His-191)[1]

Quantitative Enzymatic Parameters
The kinetic properties of ML-005 were determined using p-nitrophenyl-butyrate as the

substrate. The enzyme follows Michaelis-Menten kinetics.[2] The key kinetic parameters are

summarized in the table below.

Parameter Value Unit

Vmax 59.8 µM/min

Km 137.9 µM

kcat 26 s⁻¹

kcat/Km 1.88 x 10⁵ M⁻¹s⁻¹

Table 1: Michaelis-Menten

kinetic parameters for ML-005

with pNP-butyrate.[1][2]

Physicochemical Properties and Stability
The optimal conditions for ML-005 activity and its stability under various stressors have been

extensively investigated.

Optimal pH and Temperature
ML-005 exhibits its highest catalytic activity under specific pH and temperature conditions:

Optimal pH: 8.0[1]
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Optimal Temperature: 45°C[1]

Stability Profile
The enzyme demonstrates significant stability over a wide range of conditions, as detailed in

the following tables.

Condition Relative Activity (%)

Temperature

20-60°C (after 360 min) >80%

pH

pH 5-12 Most initial activity retained

pH 4 ~50%

pH 13 Almost complete deactivation

Salt Concentration (NaCl)

1-5M Negligible effect

Table 2: Temperature, pH, and salt stability of

ML-005.[1][2]

Effects of Inhibitors, Metal Ions, and Solvents
The activity of ML-005 is influenced by various chemical agents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30210461/
https://pubmed.ncbi.nlm.nih.gov/30210461/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.02716/pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agent Concentration Effect on Relative Activity

Inhibitors

PMSF 1 mM
Almost complete inhibition[2]

[3]

DTT Not specified No significant effect[1]

EDTA Not specified No significant effect[1]

β-mercaptoethanol Not specified No significant effect[1]

Metal Ions

Cu²⁺ 1 mM ~50% inhibition[3]

Other metal ions 1 mM Negligible effect[3]

Organic Solvents

Methanol 10% Retained 21% of activity[1]

Other organic solvents Not specified General inhibitory effect[2][3]

Detergents

SDS 1% Complete inactivation[1][2]

CHAPS 1% Retained 66% of activity[2]

Table 3: Effects of various

compounds on ML-005 activity.

Experimental Protocols
The following sections detail the methodologies employed for the biochemical characterization

of ML-005.

Heterologous Expression and Purification
The gene encoding ML-005 was expressed in Escherichia coli. The protein was then purified to

homogeneity for subsequent biochemical assays.
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Enzyme Activity Assay
The esterase activity of ML-005 was determined spectrophotometrically using p-nitrophenyl-

butyrate as the substrate. The assay measures the release of p-nitrophenol at a specific

wavelength.

Determination of Optimal pH and Temperature
To determine the optimal pH, the enzyme activity was measured in a series of buffers with

varying pH values (ranging from pH 5 to 12).[1] The optimal temperature was identified by

assaying the enzyme's activity at different temperatures (ranging from 20 to 60°C).[2]

Stability Studies
Temperature Stability: The enzyme was incubated at various temperatures for a defined

period (360 minutes), and the residual activity was measured.[1]

pH Stability: ML-005 was incubated in buffers of different pH values, and its remaining

activity was subsequently assayed under optimal conditions.[1]

Salt Tolerance: The enzyme was incubated in solutions with increasing concentrations of

NaCl (1-5M), and its activity was measured.[1]

Inhibition and Chemical Effects Studies
The effect of various compounds on ML-005 activity was assessed by pre-incubating the

enzyme with the respective inhibitor, metal ion, organic solvent, or detergent before adding the

substrate and measuring the residual activity.

Visualizations
Experimental Workflow for ML-005 Characterization
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Caption: Workflow for the biochemical characterization of ML-005.

Catalytic Mechanism of a Serine Hydrolase
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Caption: Generalized mechanism for a serine hydrolase like ML-005.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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